5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: is a halogenated aromatic sulfonyl chloride compound. It is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Mechanism of Action
Mode of Action
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride likely undergoes electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds could potentially affect its reactivity .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. The sulfonyl chloride group in this compound reacts with nucleophilic groups such as amines and thiols in proteins, leading to the formation of sulfonamide and sulfonate esters. These interactions can modify the activity and function of the target biomolecules, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key proteins and enzymes, this compound can alter cellular functions, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This modification can result in the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction. Furthermore, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dose range leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. Additionally, this compound can influence the levels of metabolites by altering enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of this compound are critical for its biochemical effects, as they determine the availability of the compound to target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it exerts its effects on local biomolecules. The activity and function of this compound are closely linked to its subcellular localization, as this determines the specific biomolecules it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-2,4-dichlorobenzene. This can be achieved by reacting 5-Bromo-2,4-dichlorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality and minimizes the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and sulfonyl chloride) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic or neutral conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be employed in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and resins .
Comparison with Similar Compounds
5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride: Similar in structure but contains fluorine atoms instead of chlorine.
4-Bromo-2,6-dichlorobenzene-1-sulfonyl chloride: Similar in structure but with different positions of chlorine atoms.
Uniqueness: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is unique due to its specific arrangement of bromine, chlorine, and sulfonyl chloride groups on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
5-bromo-2,4-dichlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZBCRKHJULAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043919-81-8 | |
Record name | 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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